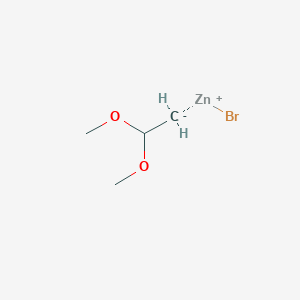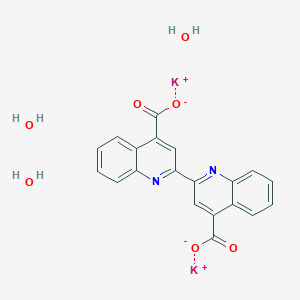![molecular formula C19H14FNO5S B14890714 3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid CAS No. 905800-94-4](/img/structure/B14890714.png)
3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-(4-Fluorophenyl)sulfamoyl)phenoxy)benzoic acid is a chemical compound with the molecular formula C19H14FNO5S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a sulfamoyl group, and a benzoic acid moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(N-(4-Fluorophenyl)sulfamoyl)phenoxy)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-(N-(4-Fluorophenyl)sulfamoyl)phenol: This intermediate is synthesized by reacting 4-fluoroaniline with chlorosulfonic acid to form 4-fluorophenylsulfonamide, which is then reacted with phenol under basic conditions.
Coupling Reaction: The intermediate 4-(N-(4-Fluorophenyl)sulfamoyl)phenol is then coupled with 3-bromobenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the final product, 3-(4-(N-(4-Fluorophenyl)sulfamoyl)phenoxy)benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(N-(4-Fluorophenyl)sulfamoyl)phenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
3-(4-(N-(4-Fluorophenyl)sulfamoyl)phenoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-(N-(4-Fluorophenyl)sulfamoyl)phenoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and sulfamoyl groups play a crucial role in binding to the active site of the target molecule, thereby inhibiting its activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
3-(4-(N-(4-Fluorophenyl)sulfamoyl)phenoxy)benzoic acid can be compared with other similar compounds, such as:
4-(N-(4-Fluorophenyl)sulfamoyl)benzoic acid: Lacks the phenoxy group, which may affect its binding affinity and specificity.
3-(4-(N-(4-Chlorophenyl)sulfamoyl)phenoxy)benzoic acid: Contains a chlorine atom instead of fluorine, which can influence its chemical reactivity and biological activity.
3-(4-(N-(4-Methylphenyl)sulfamoyl)phenoxy)benzoic acid: The presence of a methyl group instead of fluorine can alter its hydrophobicity and interaction with molecular targets.
The uniqueness of 3-(4-(N-(4-Fluorophenyl)sulfamoyl)phenoxy)benzoic acid lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
905800-94-4 |
|---|---|
Formule moléculaire |
C19H14FNO5S |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
3-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]benzoic acid |
InChI |
InChI=1S/C19H14FNO5S/c20-14-4-6-15(7-5-14)21-27(24,25)18-10-8-16(9-11-18)26-17-3-1-2-13(12-17)19(22)23/h1-12,21H,(H,22,23) |
Clé InChI |
GNSVEZUINVZXKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14890631.png)
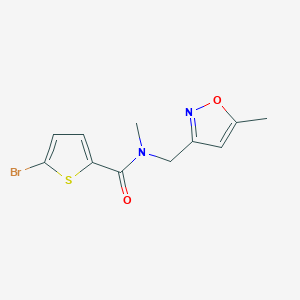

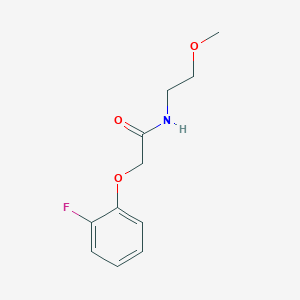
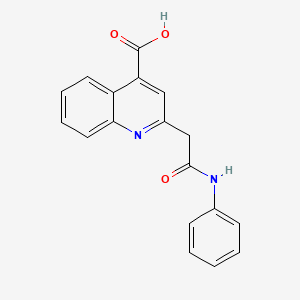


![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
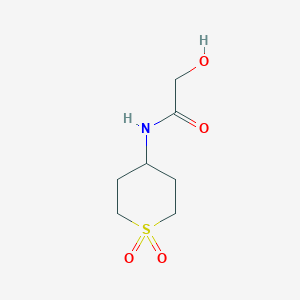
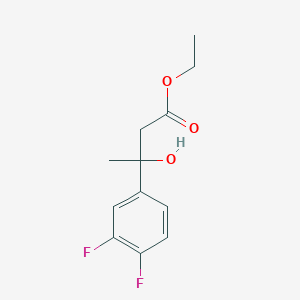
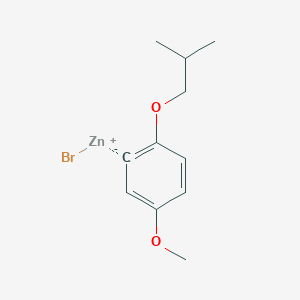
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
